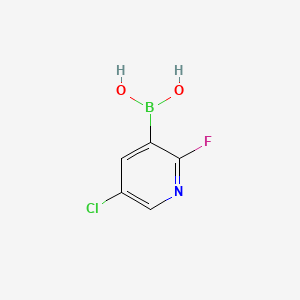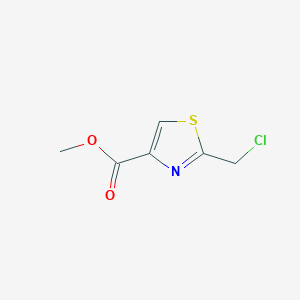
Yttrium oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium oxalate is an inorganic compound, a salt of yttrium and oxalic acid with the chemical formula Y₂(C₂O₄)₃. It is known for its white crystalline appearance and its insolubility in water . This compound forms crystalline hydrates, which are colorless crystals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium oxalate can be synthesized by the precipitation of soluble yttrium salts with oxalic acid. The general reaction is as follows: [ 2YCl₃ + 3H₂C₂O₄ \rightarrow Y₂(C₂O₄)₃ \downarrow + 6HCl ] This reaction involves mixing yttrium chloride with oxalic acid, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is typically produced through similar precipitation methods, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, concentration, and pH to optimize the formation of this compound crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Yttrium oxalate undergoes several types of chemical reactions, including decomposition and complex formation.
Decomposition: When heated, this compound decomposes to form yttrium oxide, carbon dioxide, and carbon monoxide: [ Y₂(C₂O₄)₃ \xrightarrow{700°C} Y₂O₃ + 3CO₂ + 3CO ] This reaction highlights the thermal stability of this compound and its conversion to yttrium oxide .
Complex Formation: this compound can form double salts and mixed-anion compounds with other cations and anions. For example, it can form ammonium this compound and yttrium sodium oxalate .
Wissenschaftliche Forschungsanwendungen
Yttrium oxalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of yttrium oxide, which is a crucial material in various catalytic and electronic applications .
Biology and Medicine: Yttrium-based materials, including this compound, are used in medical imaging and therapy. Yttrium isotopes, such as Yttrium-90, are employed in radiopharmaceuticals for cancer treatment and in positron emission tomography (PET) imaging .
Industry: In industrial applications, this compound is used in the production of high-performance materials, including superconductors and lasers. It also finds use in the manufacturing of phosphors for display technologies .
Wirkmechanismus
Yttrium oxalate can be compared with other oxalates of similar elements, such as calcium oxalate, sodium oxalate, and magnesium oxalate .
Uniqueness:
Thermal Stability: this compound’s ability to decompose into yttrium oxide at high temperatures sets it apart from other oxalates.
Applications in Radiopharmaceuticals: The use of yttrium isotopes in medical imaging and therapy is a unique feature not commonly found in other oxalates.
Vergleich Mit ähnlichen Verbindungen
- Calcium oxalate
- Sodium oxalate
- Magnesium oxalate
- Strontium oxalate
- Barium oxalate
- Iron(II) oxalate
- Iron(III) oxalate
- Lithium oxalate
- Praseodymium oxalate
Yttrium oxalate’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
867-68-5 |
|---|---|
Molekularformel |
C6H8O16Y2 |
Molekulargewicht |
513.93 g/mol |
IUPAC-Name |
oxalate;yttrium(3+);tetrahydrate |
InChI |
InChI=1S/3C2H2O4.4H2O.2Y/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);4*1H2;;/q;;;;;;;2*+3/p-6 |
InChI-Schlüssel |
GNAWMOMMJBCOHI-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Y+3].[Y+3] |
Key on ui other cas no. |
867-68-5 |
Physikalische Beschreibung |
White odorless powder; [MSDSonline] |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)









![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
